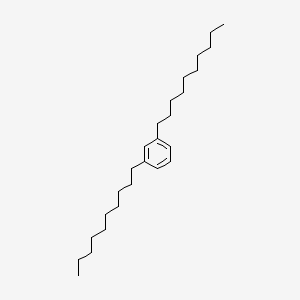
1,3-Didecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didecylbenzene: is an organic compound with the molecular formula C26H46 . It is a derivative of benzene where two decyl groups are attached to the benzene ring at the 1 and 3 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its chemical stability and unique structural characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Didecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Didecylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of decanoic acid from the oxidation of the decyl side chains.
Substitution: Formation of halogenated derivatives such as 1,3-dibromo-5-decylbenzene.
Aplicaciones Científicas De Investigación
1,3-Didecylbenzene has several applications in scientific research, including:
Chemistry: Used as a hydrophobic solvent and in the synthesis of other organic compounds.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a plasticizer and in the production of lubricants and surfactants
Mecanismo De Acción
The mechanism of action of 1,3-didecylbenzene primarily involves its interaction with hydrophobic environments. The long decyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, such as in the stabilization of emulsions and the delivery of hydrophobic drugs .
Comparación Con Compuestos Similares
1,3-Dibromobenzene: An aryl bromide with similar substitution patterns but different functional groups.
1,3-Dicyanobenzene: Contains cyano groups instead of decyl chains, leading to different chemical properties and applications.
Uniqueness: 1,3-Didecylbenzene is unique due to its long hydrophobic alkyl chains, which impart distinct physical and chemical properties compared to other benzene derivatives. Its ability to interact with lipid environments makes it particularly valuable in applications requiring hydrophobic interactions .
Propiedades
Número CAS |
55191-38-3 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,3-didecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h19,22-24H,3-18,20-21H2,1-2H3 |
Clave InChI |
AUCYVPAWNAGPDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=CC=C1)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
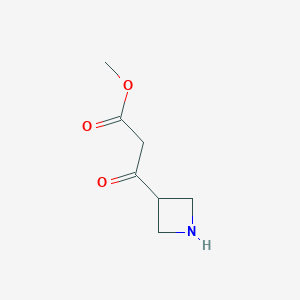

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
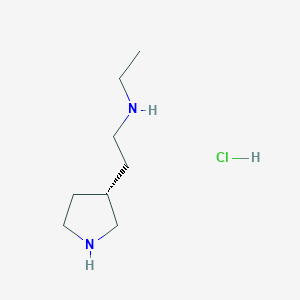
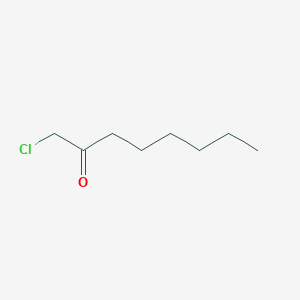
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)

![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
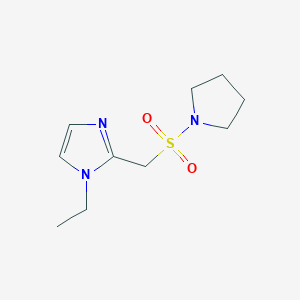
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
